molecular formula C32H28F3N3O6 B4303142 3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B4303142
M. Wt: 607.6 g/mol
InChI Key: YJWWOVBQIWVJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of Meldrum’s acid, arylglyoxal, and other reagents in a solvent like acetonitrile, followed by further reactions in acidic media .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1-pyrenyl)phosphine
  • Diallylphenylphosphine
  • 1,2-bis(dialkylphosphino)benzenes

Uniqueness

Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F3N3O6/c1-42-21-11-9-17(10-12-21)22-15-23-26(28(39)25(22)30(40)43-2)24(18-6-5-13-37-16-18)27(31(41)44-3)29(36)38(23)20-8-4-7-19(14-20)32(33,34)35/h4-14,16,22,24-25H,15,36H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWWOVBQIWVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=CC(=C4)C(F)(F)F)N)C(=O)OC)C5=CN=CC=C5)C(=O)C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 4
3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 6
3,6-DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

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